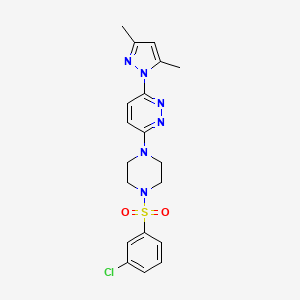
3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21ClN6O2S and its molecular weight is 432.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1421507-32-5) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20ClN5O3S with a molecular weight of 445.9 g/mol. The presence of various functional groups such as the sulfonamide and pyrazole moieties contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5O3S |
| Molecular Weight | 445.9 g/mol |
| CAS Number | 1421507-32-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit various enzymes, while the pyrazole moiety has been associated with anticancer properties. The compound may exert its effects by:
- Inhibiting Enzyme Activity: The sulfonamide group can impede the function of enzymes involved in critical metabolic pathways.
- Modulating Receptor Activity: The piperazine ring may interact with neurotransmitter receptors, potentially influencing signaling pathways related to cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives containing pyrazole scaffolds exhibit significant anticancer properties. A study evaluating similar pyrazole compounds reported effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
Case Study:
In a comparative analysis, compounds similar to our target showed IC50 values ranging from 10 to 30 µM against MCF-7 cells, demonstrating promising cytotoxicity. The combination of these compounds with standard chemotherapeutics like doxorubicin enhanced their efficacy, suggesting potential for combination therapies .
Antitubercular Activity
The compound's structural components suggest potential activity against Mycobacterium tuberculosis . A related study found that pyrazole derivatives exhibited IC90 values between 3.73 and 40.32 µM against M. tuberculosis strains, indicating effective inhibition .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the antifungal and antibacterial properties of similar compounds:
- Antifungal Activity: Compounds were tested against pathogenic fungi such as Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 25 µg/mL.
- Antibacterial Activity: Testing against Gram-positive bacteria revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL .
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDBUOSMVHOGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














